molecular formula C9H11BO4 B151731 5-Methoxycarbonyl-2-methylphenylboronic acid CAS No. 876189-18-3

5-Methoxycarbonyl-2-methylphenylboronic acid

Cat. No.: B151731
CAS No.: 876189-18-3
M. Wt: 193.99 g/mol
InChI Key: PGNCKSWGMBDXGE-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2-methylphenylboronic acid (CAS: 882679-40-5) is a boronic acid derivative with a methoxycarbonyl (-COOCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₁BO₄ (molecular weight: 180.95 g/mol) when accounting for the boronic acid moiety . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl scaffolds. For instance, it has been employed in the synthesis of kinase inhibitors targeting "DFG-out" conformations, demonstrating its relevance in medicinal chemistry .

The compound is often stabilized as a pinacol ester (e.g., this compound pinacol ester, CAS: 882679-40-5) to enhance shelf life and reduce boroxine formation. The ester form has a molecular weight of 276.14 g/mol (C₁₅H₂₁BO₄) and ≥98% purity, making it a practical reagent for industrial applications .

Properties

IUPAC Name

(5-methoxycarbonyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNCKSWGMBDXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478955
Record name 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876189-18-3
Record name 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-Methoxycarbonyl-2-methylphenylboronic acid is primarily used as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Reactivity and Functionalization
The compound can undergo various chemical reactions, including:

  • Oxidation : The boronic acid group can be oxidized to form phenols.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution Reactions : The boronic acid group can be replaced by other functional groups through nucleophilic substitution.

These reactions allow for the functionalization of the compound, making it versatile for creating diverse chemical entities .

Biological Applications

Synthesis of Bioactive Molecules
In biological research, this compound is utilized to synthesize various biologically active compounds. Its ability to form stable complexes with diols and other nucleophiles enables the design of enzyme inhibitors and potential pharmaceuticals. For instance, its derivatives have been explored for their anticancer properties and as potential therapeutic agents against metabolic disorders .

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer metabolism. The structure-activity relationship (SAR) analysis revealed that modifications to the boronic acid moiety could enhance potency while minimizing toxicity .

Industrial Applications

Material Science
The unique reactivity of this compound makes it valuable in the production of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the development of novel materials with tailored properties for applications in electronics and nanotechnology .

Synthesis Optimization
In industrial settings, the synthesis of this compound is optimized for yield and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent production quality. High-throughput screening methods further enhance the efficiency of synthesizing derivatives with desired functionalities .

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-2-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Notes References
This compound -COOCH₃ (5), -CH₃ (2) C₁₀H₁₁BO₄ 180.95 Suzuki coupling for kinase inhibitors; high steric bulk slows hydrolysis
5-Chloro-2-methoxyphenylboronic acid -Cl (5), -OCH₃ (2) C₇H₈BClO₃ 199.40 Electron-withdrawing Cl enhances electrophilicity; used in aryl halide couplings
5-Fluoro-2-methoxyphenylboronic acid -F (5), -OCH₃ (2) C₇H₈BFO₃ 183.95 Fluorine improves metabolic stability; common in PET tracer synthesis
5-Methoxy-2-methylphenylboronic acid -OCH₃ (5), -CH₃ (2) C₈H₁₁BO₃ 165.98 Lacks ester group; lower polarity increases membrane permeability
2-Methoxy-5-methylphenylboronic acid -OCH₃ (2), -CH₃ (5) C₈H₁₁BO₃ 165.98 Regioisomer effects: Altered steric/electronic profile impacts coupling yields
5-Formyl-2-methoxyphenylboronic acid -CHO (5), -OCH₃ (2) C₈H₉BO₄ 193.97 Aldehyde enables post-coupling modifications (e.g., reductive amination)

Key Observations

Electronic Effects: The methoxycarbonyl group (-COOCH₃) in this compound is electron-withdrawing, reducing the electron density of the boron-bound carbon. Halogenated analogs (e.g., 5-Cl, 5-F) exhibit stronger electron-withdrawing effects, enhancing reactivity toward electron-rich aryl halides but increasing susceptibility to protodeboronation .

Steric Effects :

  • The methyl group at the 2-position in the target compound introduces steric hindrance, which can suppress undesired side reactions (e.g., homocoupling) but may reduce coupling efficiency with bulky substrates .
  • Compounds lacking the methyl group (e.g., 5-Methoxycarbonylphenylboronic acid ) show faster reaction kinetics but lower selectivity .

Stability and Handling: The pinacol ester derivative of this compound offers superior stability compared to its free boronic acid form, which is prone to dehydration into boroxines .

Applications in Drug Discovery :

  • The target compound’s ester group serves as a masked carboxylic acid, enabling prodrug strategies or late-stage functionalization .
  • 5-Fluoro-2-methoxyphenylboronic acid is favored in CNS drug candidates due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

5-Methoxycarbonyl-2-methylphenylboronic acid (also known as 2-(methoxycarbonyl)-5-methylphenylboronic acid) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

  • Chemical Formula : C₈H₁₁BO₃
  • Molecular Weight : 155.98 g/mol
  • CAS Number : 16419-60-6
  • Structure : The compound features a methoxycarbonyl group attached to a methyl-substituted phenyl ring, which is crucial for its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interactions with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Protein-Protein Interactions : The compound has been shown to interfere with critical protein-protein interactions, particularly those involved in signaling pathways related to cancer and other diseases .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions. For instance, it has demonstrated activity against kinases, which are pivotal in cell signaling and proliferation .

Antiproliferative Activity

Research has evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the cellular antiproliferative activity (EC50 values in μM) against different targets:

CompoundTargetEC50 (μM)
This compoundBcr-Abl (wt)>10
This compoundBcr-Abl (T315I)>10
This compoundBa/F3>10

These results indicate that while the compound shows some activity, it may require further structural modifications to enhance its potency against specific targets .

Case Study: Interaction with Kinases

A study investigated the interaction of this compound with various kinases. It was found that this compound could selectively inhibit certain mutant forms of kinases associated with resistance to existing therapies. This highlights its potential as a lead compound for developing targeted therapies against resistant cancer forms .

Synthetic Routes and Applications

The synthesis of this compound can be achieved through several methods, including:

  • Borylation Reactions : Utilizing boron reagents in reactions with appropriate precursors.
  • Functional Group Transformations : Modifying existing compounds to introduce the boronic acid functionality.

These synthetic strategies not only facilitate the preparation of the compound but also allow for the exploration of analogs that may exhibit improved biological properties .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxycarbonyl-2-methylphenylboronic acid
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5-Methoxycarbonyl-2-methylphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.